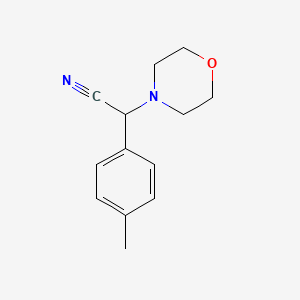

2-Morpholino-2-(p-tolyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

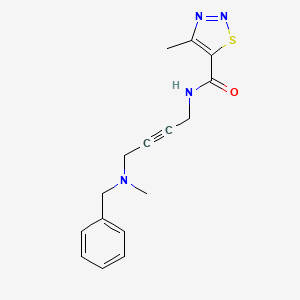

2-Morpholino-2-(p-tolyl)acetonitrile is a compound that features a morpholine ring and a p-tolyl group attached to an acetonitrile moiety. While the specific compound is not directly discussed in the provided papers, related compounds with morpholine and acetonitrile functionalities are explored for various applications, including as inhibitors for biological targets, in the synthesis of mixed backbone oligonucleotides, and in the formation of fluorescent complexes .

Synthesis Analysis

The synthesis of related α-aminonitrile compounds, such as 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, has been achieved through a Strecker reaction catalyzed by silica sulfuric acid . This method involves the reaction of an aldehyde with morpholine and a cyanide source. The synthesis of other morpholine-containing compounds, such as 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, has been performed using the Bischler-Napieralski method, which involves ring closure of the corresponding amide .

Molecular Structure Analysis

X-ray diffraction data of related compounds provide insights into the molecular structure. For instance, 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile crystallizes in a monoclinic system with specific unit-cell parameters . The stereochemistry of products from reactions involving morpholine derivatives has been established by X-ray diffraction analysis as well .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions. For example, α-morpholinostyrene undergoes a stereoselective addition to 3-nitro-2-(trihalomethyl)-2H-chromenes, yielding chromane enamines with defined stereochemistry . Morpholine has also been used as a secondary amine in the aminolysis of carbene complexes in aqueous acetonitrile . Additionally, morpholine-containing compounds have been involved in photocycloaddition reactions, forming complex structures upon UV irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be characterized using various spectroscopic techniques. Fourier transform infrared spectroscopy, gas chromatography–mass spectrometry, and nuclear magnetic resonance have been employed for molecular characterization . The solvation of morpholinium cations in acetonitrile has been studied using molecular dynamics simulations, revealing the interactions of the cation with the solvent and anions . Photophysical characterization of morpholine derivatives, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, has been conducted, providing insights into their absorption and emission spectra .

Wissenschaftliche Forschungsanwendungen

Molecular Characterization and Crystallography

2-Morpholino-2-(p-tolyl)acetonitrile has been studied for its molecular and crystallographic characteristics. The compound was synthesized through a specific reaction and characterized using various techniques like Fourier transform infrared spectroscopy and X-ray powder diffraction. This research is crucial for understanding the molecular structure and properties of such compounds (Quintana et al., 2016).

Nucleophilic Displacement Reactions

Research has also explored the reactivity of morpholine, a component of 2-Morpholino-2-(p-tolyl)acetonitrile, in nucleophilic displacement reactions. This study measured equilibrium constants and reaction rates, providing valuable insights into the chemical behavior of morpholine derivatives (Ciuffarin et al., 1972).

Synthesis of Mixed Backbone Oligonucleotides

The compound has applications in the synthesis of mixed-backbone oligonucleotides (MBOs). A specific oxidizing reagent mixture involving morpholine was used for the oxidation of dinucleoside H-phosphonate diesters, proving its utility in complex biochemical synthesis (Mohe et al., 2003).

Formation of Benzofuran and 2H-Chromene Structures

Another application of 2-Morpholino-2-(p-tolyl)acetonitrile is in the formation of benzofuran and 2H-chromene structures. Research demonstrates its role in a novel synthesis method, showcasing its potential in organic chemistry and material science (Ukhin et al., 1996).

Development of New Azo-Bridged Ring System

This compound has been involved in reactions leading to the development of a new azo-bridged ring system. Such research underscores its importance in synthetic chemistry and the potential for creating novel compounds (Kotschy et al., 1998).

Potential Anti-Hepatitis B Inhibitor

A derivative of 2-Morpholino-2-(p-tolyl)acetonitrile was studied for its potential as an inhibitor of hepatitis B. This highlights the compound's significance in medicinal chemistry and drug development (Ivachtchenko et al., 2019).

Solvation Studies

Solvation studies involving morpholinium cation, a related component, in acetonitrile have been conducted. This research contributes to the understanding of ionic liquids and their applications in electrochemistry and other fields (Chaban & Andreeva, 2015).

Wirkmechanismus

The mechanism of action of 2-Morpholino-2-(p-tolyl)acetonitrile is not explicitly mentioned in the available resources. Its potential applications in various fields, including medicinal chemistry, suggest that it may interact with biological systems in a meaningful way.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-11-2-4-12(5-3-11)13(10-14)15-6-8-16-9-7-15/h2-5,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXFEKAXNRNYTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-2-(p-tolyl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorophenyl)-3-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2504041.png)

![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)

![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)

![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)

![Ethyl 2-tert-butyl-5-[(4-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2504058.png)

![Ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate dihydrochloride](/img/structure/B2504060.png)

![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)